Aflavarin

説明

Contextualization of Secondary Metabolites in Fungi

Fungi produce a vast and diverse array of low-molecular-weight compounds known as secondary metabolites. nih.gov Unlike primary metabolites, which are essential for growth and development, secondary metabolites are not directly involved in these fundamental processes but play crucial roles in the fungus's interaction with its environment. nih.govnumberanalytics.com These compounds exhibit enormous chemical diversity and typically fall into major families such as polyketides, terpenoids, and non-ribosomal peptides. mdpi.comfrontiersin.org The functions of fungal secondary metabolites are varied and often provide a competitive advantage to the producing organism. mdpi.com They can act as defense mechanisms against predators or microbial competitors, serve as signaling molecules, or contribute to the fungus's ability to thrive in its ecological niche. nih.govnumberanalytics.com Many of these compounds have significant applications for humans as antibiotics, while others, known as mycotoxins, can be harmful. mdpi.com The genes responsible for the biosynthesis of these metabolites are often organized in co-regulated gene clusters within the fungal genome. asm.orgplos.org

Overview of Aspergillus flavus as a Model Organism for Secondary Metabolite Research

Aspergillus flavus is a filamentous fungus that serves as a significant model organism for studying secondary metabolism. nih.gov This fungus is well-known for producing a wide range of secondary metabolites, most notably the potent mycotoxins called aflatoxins. asm.orgnih.gov The economic and health impacts of aflatoxin contamination in crops like maize, peanuts, and cottonseed have driven extensive research into the genetics and regulation of secondary metabolite production in A. flavus. asm.orgnih.govfrontiersin.org The availability of its complete genome sequence has revealed numerous gene clusters predicted to synthesize a variety of other secondary metabolites, many of which are yet to be characterized. nih.govasm.org This makes A. flavus a rich resource for discovering novel compounds and understanding the complex regulatory networks that govern their production. asm.orgnih.gov The fungus produces resistant structures called sclerotia, which are not only important for its survival but are also sites of production for specific secondary metabolites, including aflavarin. nih.govresearchgate.net

Definition and Structural Classification of this compound as a Bicoumarin

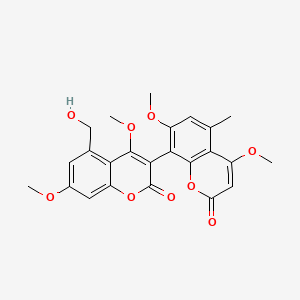

This compound is a secondary metabolite that belongs to the chemical class of bicoumarins. medchemexpress.com Specifically, it is classified as a C3-C8' linked fungal bicoumarin, which refers to the specific carbon atom linkage between the two coumarin units that form the molecule. The structure of this compound is derived from the oxidative dimerization of two monomeric coumarin precursors. researchgate.net This complex reaction is catalyzed by cytochrome P450 enzymes. According to chemical taxonomy databases, this compound is also classified as an isoflavonoid. nih.gov Its molecular formula is C24H22O9, and it has a molecular weight of 454.43 g/mol . medchemexpress.combiosynth.comnih.gov The systematic IUPAC name for this compound is 8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H22O9 | medchemexpress.combiosynth.comnih.gov |

| Molecular Weight | 454.43 g/mol | medchemexpress.combiosynth.comnih.gov |

| IUPAC Name | 8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one | nih.gov |

Significance of this compound as a Polyketide-Derived Compound

This compound is a polyketide-derived compound, meaning its carbon skeleton is assembled from acetyl-CoA and malonyl-CoA units by a large enzyme called a polyketide synthase (PKS). asm.orgnih.gov The biosynthesis of this compound is governed by a specific gene cluster in Aspergillus flavus, designated as cluster 39. researchgate.net This cluster contains the genes encoding the PKS and other "tailoring" enzymes necessary for the subsequent modifications that lead to the final this compound structure. The discovery that this compound is a polyketide has been significant for understanding the metabolic diversity of A. flavus beyond aflatoxins. asm.org The production of this compound is closely linked to the development of sclerotia, the hardy survival structures of the fungus. researchgate.net Research has shown that the expression of the this compound gene cluster is dependent on the global regulatory gene veA, which controls both development and secondary metabolism in many fungal species. asm.orgresearchgate.net

Historical Context of this compound Discovery and Initial Characterization

This compound was first discovered and isolated from the sclerotia of Aspergillus flavus. ajchem-b.com This discovery was part of systematic investigations into the secondary metabolites produced by this fungus, particularly within these specialized reproductive structures. Initial studies by Gloer and colleagues in 1992 identified this compound as a new anti-insectan metabolite. ajchem-b.com Subsequent research using advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirmed its molecular formula as C24H22O9 and elucidated its bicoumarin structure. A significant breakthrough in understanding its biosynthesis came from transcriptomic analysis of A. flavus, which linked its production to the expression of genes within a specific biosynthetic gene cluster (cluster 39). researchgate.net This was further confirmed by genetically modifying strains to lack functional genes within this cluster, which abolished this compound production.

特性

IUPAC Name |

8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O9/c1-11-6-14(29-3)20(23-18(11)15(30-4)9-17(26)33-23)21-22(31-5)19-12(10-25)7-13(28-2)8-16(19)32-24(21)27/h6-9,25H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCPIZEGQBDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C(C=C4OC3=O)OC)CO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144429-67-4 | |

| Record name | Aflavarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144429674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLAVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KX0BAN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ecological and Biological Roles of Aflavarin

Distribution and Natural Occurrence of Aflavarin

This compound is not a universally produced metabolite among fungi; its presence is specific to certain species and is often localized to particular fungal structures.

Production in Sclerotia of Aspergillus Species

The production of this compound is predominantly associated with sclerotia, which are hardened, dormant bodies that enable the fungus to survive adverse environmental conditions. researchgate.netasm.orgusda.gov Transcriptomic analyses have revealed that the genes responsible for this compound biosynthesis are primarily expressed during sclerotial development. nih.govresearchgate.net This tissue-specific expression suggests that this compound has specialized functions within these survival structures, potentially protecting them from predation or microbial competitors. Research has shown that a functional gene cluster for this compound biosynthesis is necessary for the normal production of sclerotia. researchgate.netasm.org The compound is considered a sclerotial metabolite, highlighting its importance in the life cycle and persistence of the fungus. asm.org

Presence in Aspergillus flavus and Related Species

This compound is a characteristic secondary metabolite of Aspergillus flavus, a species notorious for producing the carcinogenic mycotoxins known as aflatoxins. nih.govnih.gov However, this compound production can vary significantly among different populations and isolates of A. flavus. pnas.org While some isolates produce detectable amounts, others show minimal to no production, even if they possess the necessary biosynthetic gene cluster. pnas.org This variability suggests that regulatory differences may control its production. Beyond A. flavus, this compound and related bicoumarins have been reported in closely related species within Aspergillus section Flavi. researchgate.netnih.govstudiesinmycology.org For instance, it has been identified in Aspergillus korhogoensis, a novel aflatoxin-producing species. nih.gov The presence of the this compound biosynthetic gene cluster is a distinguishing feature, as it is absent in non-aflavarin-producing species like Aspergillus oryzae.

Functional Significance of this compound in Fungal Survival and Interaction

This compound appears to be a crucial component of the fungus's arsenal for survival and adaptation.

Role in Sclerotial Development and Fungal Propagule Survival

The synthesis of this compound is intricately linked to the development of sclerotia. researchgate.netasm.org Studies have demonstrated that the gene cluster responsible for this compound biosynthesis is essential for the normal formation of these survival structures. researchgate.net This suggests that this compound may have a structural or developmental role in addition to its protective functions. asm.org Sclerotia serve as resilient propagules that allow the fungus to endure harsh environmental conditions for extended periods. asm.org The accumulation of defensive compounds like this compound within these structures is a key strategy for ensuring their viability and, consequently, the long-term survival of the fungus. researchgate.netasm.org The production of such metabolites represents a significant metabolic investment by the fungus, underscoring the critical role of sclerotia in its life cycle.

Contribution to Fungal Adaptation to Environmental Stress

Fungi have evolved complex mechanisms to adapt to various environmental stressors, including oxidative stress, temperature fluctuations, and nutrient limitations. mdpi.com Secondary metabolites are known to be critical for this adaptation. researchgate.net While direct studies on this compound's role in abiotic stress are less common, the localization of its production in sclerotia—structures designed for stress survival—implies a role in protecting the fungus from environmental challenges. researchgate.netasm.orgusda.gov The production of secondary metabolites in Aspergillus flavus is influenced by environmental cues, and these compounds can help the fungus cope with stressors like reactive oxygen species (ROS). frontiersin.orgnih.gov The regulation of this compound biosynthesis by the global regulator VeA, which is involved in responding to environmental signals, further supports its role in the broader stress response and adaptation of the fungus. nih.govresearchgate.net

Anti-Insectan Properties of this compound

One of the most well-documented biological activities of this compound is its potent anti-insectan effect. nih.govresearchgate.netasm.org It was first identified as having anti-insectan properties during its initial isolation from Aspergillus flavus sclerotia.

Research has specifically highlighted its activity against the fungivorous beetle, Carpophilus hemipterus. uniprot.orgchemfaces.com This suggests that a primary ecological function of this compound is to deter insects that would otherwise consume the nutrient-rich sclerotia. researchgate.netusda.gov This chemical defense mechanism is crucial for protecting the fungal propagules and ensuring the survival of the species in its natural environment. researchgate.netfrontiersin.org The anti-insectan activity of this compound distinguishes it from other Aspergillus metabolites like aflatrem, which is tremorgenic to mammals. This specificity points to an evolutionary adaptation for ecological defense against insect predation.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Aflatoxin |

| Aflatrem |

| Asparasone |

| Beta-aflatrem |

| Dihydroxyaflavinine |

| Nominine |

Research Findings on this compound

| Research Area | Key Finding | References |

| Biosynthesis | Produced by a dedicated gene cluster (cluster 39) in Aspergillus flavus. | nih.govresearchgate.net |

| Regulation | Production is regulated by the global regulator VeA and is primarily active during sclerotial development. | nih.govresearchgate.netasm.org |

| Distribution | Found in sclerotia of Aspergillus flavus and some related species. | researchgate.netnih.govstudiesinmycology.org |

| Fungal Function | Essential for normal sclerotial development and survival of fungal propagules. | researchgate.netasm.orgasm.org |

| Biological Activity | Exhibits potent anti-insectan properties, particularly against the fungivorous beetle Carpophilus hemipterus. | uniprot.orgchemfaces.com |

Efficacy Against Fungivorous Beetles (Carpophilus hemipterus)

Research has demonstrated that this compound possesses potent antifeedant activity against the fungivorous beetle, Carpophilus hemipterus. researchgate.netresearchgate.net This insect is known to encounter and feed on the sclerotia of A. flavus. researchgate.net The presence of this compound in these structures deters feeding by C. hemipterus, highlighting its role in protecting the fungus from predation. researchgate.net

Effects on Herbivorous Insects (Helicoverpa zea)

Studies on the herbivorous insect Helicoverpa zea, commonly known as the corn earworm, have shown its sensitivity to mycotoxins produced by Aspergillus flavus. While research has focused significantly on the effects of aflatoxins, the anti-insectan properties of other metabolites like this compound are also of interest. frontiersin.org For instance, H. zea larvae experienced reduced growth rates when exposed to β-aflatrem, another metabolite from A. flavus sclerotia. researchgate.netresearchgate.net In contrast, while aflatoxin B1 is not acutely toxic at very low concentrations, it demonstrates significant chronic effects on H. zea, including prolonged development and increased mortality at higher concentrations. nih.gov The anti-insectan activity of this compound, as established in other contexts, suggests a potential role in the complex interactions between A. flavus and herbivorous insects like H. zea. researchgate.netnih.gov

Antibacterial Activities of this compound

Beyond its anti-insectan effects, this compound has also been noted for its antibacterial properties. researchgate.net This broadens the defensive capabilities of the compound, suggesting it may help Aspergillus flavus compete with bacteria in its ecological niche. The dual action against both insects and bacteria underscores its importance for the survival of the fungus. researchgate.net

Non-Cytotoxic Profile of this compound

An important characteristic of this compound is its non-cytotoxic nature. researchgate.net Unlike aflatoxins, which are potent carcinogenic compounds also produced by Aspergillus flavus, this compound does not exhibit the same level of toxicity to animal cells. researchgate.netasm.orgnih.gov This distinction is crucial, as it separates the defensive ecological role of this compound from the well-documented harmful effects of aflatoxins on vertebrates. researchgate.net

Potential as a Biopesticide in Agricultural Contexts

The unique biological activities of this compound position it as a compound of interest for agricultural applications, particularly as a biopesticide. biosynth.com Biopesticides are derived from natural sources and are often favored for their specificity and reduced environmental impact compared to synthetic chemical pesticides. biosynth.comjkpi.org

Inhibition of Pathogenic Fungi Pathways in Non-Human Systems

This compound functions by inhibiting critical biochemical pathways necessary for the survival and reproduction of pathogenic fungi. biosynth.com Its mode of action involves targeting specific enzymes and cellular structures, which can lead to weakened cell walls and impaired energy production in the target fungi. biosynth.com This antifungal activity makes it a candidate for protecting crops from various fungal diseases that can significantly reduce yield and quality. biosynth.com

Role in Integrated Pest Management Strategies

The specificity of this compound and its minimal effects on non-target organisms make it a suitable component for Integrated Pest Management (IPM) strategies. biosynth.comcymitquimica.com IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. usda.govresearchgate.net By providing an environmentally friendly alternative to conventional fungicides, this compound could help reduce the development of resistance in target pathogens and support sustainable agricultural practices. biosynth.com The use of biocontrol agents, such as non-toxigenic strains of Aspergillus that can outcompete aflatoxin-producing strains, is a key component of modern IPM for certain crops. usda.govresearchgate.netepa.gov

Genetics and Molecular Biology of Aflavarin Biosynthesis

Identification of the Aflavarin Biosynthetic Gene Cluster (afv Cluster, Cluster 39)

The genes responsible for this compound biosynthesis in Aspergillus flavus are organized into a physically linked group on the chromosome, known as a biosynthetic gene cluster (BGC). This cluster has been identified and characterized as the this compound biosynthetic gene cluster, also referred to as the afv cluster or Cluster 39. nih.govasm.orgresearchgate.netresearchgate.netnih.govusda.gov The identification of this cluster was facilitated by comparative transcriptomics, which revealed a set of genes whose expression levels were significantly altered in A. flavus mutants lacking the global regulatory gene veA. nih.govasm.orgresearchgate.netusda.gov Chemical analysis of extracts from these mutants and control strains confirmed that Cluster 39 is indeed responsible for this compound production. nih.govasm.orgresearchgate.netusda.gov

Genomic Localization and Organization of Cluster 39

Cluster 39 is located within the genome of Aspergillus flavus. asm.orgresearchgate.netnih.gov While the precise chromosomal location can vary between Aspergillus species, BGCs in fungi often exhibit a bias for localization in subtelomeric regions and regions of low synteny, which can contribute to their expression variability. nih.gov The afv cluster in A. flavus is composed of five genes. nih.govasm.orgresearchgate.netnih.gov These genes are transcribed in the same orientation and are located in close proximity to each other on the chromosome, a common characteristic of fungal secondary metabolite gene clusters. researchgate.netnih.govasm.org

The genes within Cluster 39 and their predicted functions are summarized in the table below:

| Gene Locus ID (AFLA) | Gene Name | Predicted Function |

| 108540 | afvA | Putative NADH oxidase |

| 108550 | afvB | Polyketide Synthase (PKS) |

| 108560 | afvC | O-methyltransferase |

| 108570 | afvD | Methyltransferase |

| 108580 | afvE | Cytochrome P450 monooxygenase |

Transcriptional Expression Patterns of this compound Genes in Different Fungal Developmental Stages

The transcriptional expression of the genes within the afv cluster is not constitutive but is rather influenced by developmental and environmental factors. Studies have shown that the expression of the five genes in Cluster 39 is significantly downregulated in the absence of the global regulatory gene veA. nih.govasm.orgresearchgate.netusda.gov This indicates that veA plays a crucial role in regulating this compound biosynthesis. Furthermore, research indicates that the genes in Cluster 39 are primarily expressed during the development of sclerotia, which are hardened survival structures produced by A. flavus. nih.govasm.orgresearchgate.netusda.govjst.go.jp This suggests a link between this compound production and sclerotial formation and function. The transcriptional regulator Hbx1 has also been shown to affect the expression of genes in the this compound cluster, further highlighting the complex regulatory network controlling its biosynthesis. nih.govoup.com

Characterization of Core Biosynthetic Genes within the afv Cluster

Functional characterization of the genes within the afv cluster, primarily through gene deletion studies, has elucidated their specific roles in the this compound biosynthetic pathway. nih.govasm.orgresearchgate.netresearchgate.net

afvB: Polyketide Synthase (PKS) Function in Pentaketide Precursor Synthesis

The afvB gene (AFLA_108550) encodes a polyketide synthase (PKS). nih.govasm.orgresearchgate.netresearchgate.netnih.gov PKS enzymes are central to the biosynthesis of a vast array of fungal secondary metabolites, catalyzing the stepwise condensation of acyl-CoA extender units. AfvB is classified as a nonreducing polyketide synthase (NR PKS), consistent with the structure of this compound which contains an unsaturated cyclic system without requiring reduction steps in its formation. asm.org Disruption of the afvB gene leads to a complete loss of coumarin biosynthesis, confirming its essential role as the backbone enzyme in the pathway. asm.org AfvB is proposed to catalyze four repetitive Claisen condensations to synthesize a pentaketidic precursor, specifically 4,7-didesmethyl-siderin. nih.govasm.orgresearchgate.net The domain structure of AfvB, including the beta-ketoacyl synthase (KS), acyl transferase (AT), and malonyl coenzyme A (malonyl-CoA)-acyl carrier protein (ACP) domains, is conserved in homologous PKSs found in other Aspergillus species. nih.gov

afvA: Putative NADH Oxidase Role in Hydroxylation

The afvA gene (AFLA_108540) is predicted to encode a putative NADH oxidase. nih.govasm.orgresearchgate.netnih.gov While deletion of afvA did not completely abolish the biosynthesis of bicoumarins, it resulted in a decrease in their peak intensity and, notably, the accumulation of monomeric coumarins such as siderin (compound 7) and 7-O-demethyl siderin (compound 9). nih.govasm.org Only trace amounts of their hydroxylated analogs (compounds 8 and 10) were observed in the ΔafvA mutants. nih.govasm.org These findings suggest that AfvA is likely involved in the hydroxylation of the monomeric coumarins siderin and 7-O-demethyl siderin to their respective hydroxylated forms. nih.govasm.org

afvC and afvD: Methyltransferase Functions in O-Methylation

The afvC (AFLA_108560) and afvD (AFLA_108570) genes encode methyltransferases. nih.govasm.orgresearchgate.netnih.govebi.ac.uk Methyltransferases play a crucial role in modifying molecules by adding methyl groups. Deletion of the afvC gene, an O-methyltransferase, completely abolished coumarin biosynthesis. asm.org This indicates that AfvC is involved in the initial O-methylation steps of the pentaketidic precursor 4,7-didesmethyl-siderin, leading to the formation of the monomeric coumarins 7-demethylsiderin and siderin. asm.orgresearchgate.net The disruption of the afvD gene, another methyltransferase, is associated with the accumulation of certain intermediate metabolites (compounds 3, 5, and 6), suggesting that AfvD is responsible for later O-methylation steps in the pathway, converting these intermediates to their respective products (compounds 1, 4, and 5), including the final O-methylation step to generate this compound from 7-O-demethyl-aflavarin. asm.orgresearchgate.net

afvE: Cytochrome P450 Monooxygenase Role in Oxidative Coupling

The enzyme AfvE, encoded by the afvE gene within the this compound biosynthesis cluster, is a cytochrome P450 monooxygenase. researchgate.netnih.govasm.org This enzyme plays a crucial role in the later stages of this compound biosynthesis, specifically catalyzing oxidative coupling reactions. researchgate.netasm.org Research involving the disruption of the afvE gene has demonstrated its necessity for the production of bicoumarins like this compound. asm.orgnih.gov In ΔafvE mutants, the accumulation of monomeric coumarins is observed, while the production of bicoumarins is abolished. asm.orgnih.gov This indicates that AfvE is responsible for the phenolic coupling reactions that link the monomeric coumarin units to form the bicoumarin structure of this compound. asm.orgnih.gov The proposed biosynthetic pathway suggests that AfvE catalyzes the oxidative phenolic coupling between coumarin monomers such as siderin and hydroxysiderin. researchgate.net While the role of AfvE in oxidative phenolic coupling has been demonstrated, further studies are needed to fully understand its regioisomeric and atroposelective properties, as well as its substrate specificity. researchgate.net

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, like many fungal secondary metabolites, is subject to complex genetic regulation. The expression of the afv gene cluster (cluster 39) is influenced by both global regulatory genes and specific transcriptional control elements. nih.govasm.orgnih.govresearchgate.netnih.govnih.govjst.go.jpresearchgate.net

Influence of Global Regulatory Genes on Cluster 39 Expression

Global regulatory genes play a significant role in coordinating the expression of multiple secondary metabolite gene clusters, including the this compound cluster. nih.govasm.orgnih.govresearchgate.netnih.govjst.go.jpresearchgate.net These regulators integrate developmental and environmental signals to modulate secondary metabolism.

veA (Velvet System) as a Positive Regulator

The global regulatory gene veA, a component of the Velvet system, is a key positive regulator of this compound biosynthesis in A. flavus. nih.govasm.orgnih.govresearchgate.netnih.govjst.go.jpresearchgate.net Transcriptome analysis has revealed that veA is necessary for the expression of a large number of genes, including those within cluster 39. nih.govasm.orgnih.gov The absence of veA results in a significant downregulation of all five genes in the afv cluster. nih.govasm.orgnih.govusda.gov This demonstrates a direct regulatory link between veA and the expression of the genes required for this compound production. researchgate.net The veA gene governs both development and secondary metabolism in A. flavus, and its influence on cluster 39 highlights the connection between sclerotial development, where this compound is primarily expressed, and secondary metabolite production. researchgate.netnih.govasm.orgusda.gov

laeA (Histone Methyltransferase) Co-regulation

LaeA, a putative histone methyltransferase, is another global regulator that interacts with VeA as part of the Velvet complex (VelB-VeA-LaeA) to regulate both development and secondary metabolism in Aspergillus species. nih.govresearchgate.netmdpi.comfrontiersin.org Transcriptome analysis has indicated that LaeA influences the expression of various secondary metabolic gene clusters. mdpi.comfrontiersin.org While the direct co-regulation of the this compound cluster specifically by LaeA alongside VeA is strongly suggested by their known interaction and roles in regulating secondary metabolism and sclerotia formation, studies explicitly detailing LaeA's direct impact on cluster 39 expression in the same way as veA are less prominent in the provided context compared to its general role in secondary metabolism and interaction with VeA. However, given the established role of the VelB-VeA-LaeA complex in regulating secondary metabolism and sclerotial development, and the VeA-dependent expression of the this compound cluster which is mainly expressed in sclerotia, it is understood that LaeA is likely involved in the regulatory network controlling this compound biosynthesis through its interaction with VeA. nih.govresearchgate.netmdpi.comfrontiersin.org

Transcriptional Control by Specific Regulatory Elements

In addition to global regulators, specific transcription factors can also exert control over the expression of secondary metabolite gene clusters.

aswA (Zn(II)2Cys6 Transcription Factor) in Sclerotial-Associated Metabolite Regulation

The aswA gene in A. flavus encodes a Zn(II)2Cys6 transcription factor. researchgate.netnih.gov This transcription factor has been shown to regulate sclerotial development and the biosynthesis of several sclerotium-associated secondary metabolites, including this compound. researchgate.netnih.gov Disruption of the aswA gene leads to the production of abnormal, non-pigmented sclerotia and a downregulation in the expression of gene clusters responsible for the biosynthesis of asparasone, aflatrem, and this compound. researchgate.netnih.gov This indicates that AswA acts as a transcriptional activator for the this compound biosynthesis cluster, linking sclerotial morphogenesis to the production of this specific secondary metabolite. researchgate.netnih.gov

Data Table: Influence of veA and aswA on this compound Cluster Gene Expression

Based on the research findings, the expression of genes within the this compound cluster (cluster 39) is significantly affected by the presence or absence of the global regulator veA and the specific transcription factor aswA.

| Gene in Cluster 39 | Role in Biosynthesis | Effect of ΔveA Mutation | Effect of ΔaswA Mutation | Primary Expression Site |

| afvA | Putative NADH oxidase | Downregulated nih.govasm.org | Downregulated researchgate.netnih.gov | Sclerotia researchgate.netnih.govasm.org |

| afvB | Polyketide Synthase (PKS) | Downregulated nih.govasm.org | Downregulated researchgate.netnih.gov | Sclerotia researchgate.netnih.govasm.org |

| afvC | O-methyltransferase | Downregulated nih.govasm.org | Downregulated researchgate.netnih.gov | Sclerotia researchgate.netnih.govasm.org |

| afvD | Methyltransferase | Downregulated nih.govasm.org | Downregulated researchgate.netnih.gov | Sclerotia researchgate.netnih.govasm.org |

| afvE | Cytochrome P450 Monooxygenase | Downregulated nih.govasm.org | Downregulated researchgate.netnih.gov | Sclerotia researchgate.netnih.govasm.org |

Note: The extent of downregulation may vary depending on specific experimental conditions and growth media.

nsdC (Zinc-Finger Transcription Factor) and its Impact on Secondary Metabolism

The transcription factor NsdC, a C₂H₂ zinc finger-type transcription factor, plays a role in regulating both fungal development and secondary metabolism in Aspergillus flavus. nih.govfrontiersin.org Studies involving nsdC knockout mutants have demonstrated its necessity for normal asexual development and the production of certain secondary metabolites. nih.gov While primarily known for its role in regulating asexual sporulation and being essential for sclerotial formation, nsdC also influences the production of secondary metabolites, including aflatoxin and aflatrem. nih.govmdpi.comnih.govoup.com

RNA sequencing analysis of an nsdC knockout mutant in A. flavus revealed widespread changes in gene expression, including the differential expression of genes related to the production of various secondary metabolites. nih.govnih.gov Specifically, inactivation of nsdC resulted in decreased production of aflatrem and reduced expression of genes encoding backbone enzymes for the biosynthesis of penicillin, asparasone, ustiloxin B, and aflatoxins. nih.govjst.go.jp Other secondary metabolite gene clusters, such as clusters 5, 20, 41, and 44, also exhibited altered transcriptional profiles in the nsdC knockout strain. nih.govjst.go.jp This indicates that NsdC acts as a global transcription factor influencing multiple secondary metabolic pathways in A. flavus. nih.gov

Environmental Cues and Transcriptional Responses

The production of secondary metabolites in fungi, including this compound, is significantly influenced by environmental factors. These cues trigger complex transcriptional responses that modulate the expression of genes involved in secondary metabolism. semanticscholar.orgmdpi.com

Light and Oxidative Stress

Light is a crucial environmental stimulus that affects fungal growth, development, and metabolism, including the biosynthesis of natural products. semanticscholar.orgkit.edu In Aspergillus species, the Velvet complex, which includes the light-responsive protein VeA, is a major regulator of fungal development and secondary metabolism in a light-dependent manner. researchgate.netnih.govingentaconnect.com VeA is part of a heterotrimeric complex with LaeA and VelB and is involved in regulating numerous secondary metabolite gene clusters. researchgate.netmdpi.comnih.govingentaconnect.com Transcriptome analysis has shown that veA is necessary for the expression of a large number of genes, including those in the this compound cluster (cluster 39). researchgate.netjst.go.jp Absence of veA leads to the downregulation of the genes within the this compound cluster. researchgate.net

Oxidative stress is another environmental factor that impacts secondary metabolism in A. flavus. mdpi.comnih.govmurdoch.edu.au The production of aflatoxins, for instance, has been linked to oxidative stress, and it is hypothesized that aflatoxin production may function as part of the fungal response to oxidative stress. mdpi.comnih.govresearchgate.net While research has heavily focused on the link between oxidative stress and aflatoxin production, secondary metabolite production in general may enhance fungal stress tolerance. murdoch.edu.au Studies have examined the transcriptional responses of A. flavus isolates to hydrogen peroxide-induced oxidative stress, revealing that oxidative stress and carbon metabolism influence the fungal transcriptome and secondary metabolite production. nih.govmurdoch.edu.au Some findings suggest that aflatoxin and aflatrem biosynthesis might help remediate oxidative stress by consuming excess oxygen. murdoch.edu.au Although the direct impact of oxidative stress specifically on this compound biosynthesis has not been as extensively documented as its effect on aflatoxins, the interconnectedness of secondary metabolic pathways and global regulatory mechanisms suggests a potential influence.

Nutrient Availability and Media Type

Nutrient availability and the type of growth media significantly influence fungal growth, development, and secondary metabolite production. semanticscholar.orgmdpi.comresearchgate.net The availability of simple sugars and glycolytic compounds, for example, plays a role in the biosynthesis of secondary metabolites. researchgate.net Different media types can lead to variations in the expression of genes involved in secondary metabolism. frontiersin.org

Studies comparing transcriptome profiles of A. flavus grown in aflatoxin-conducive (e.g., Yeast Sucrose Media - YES) and non-conducive (e.g., Yeast Peptone Media - YEP) conditions have shown differential expression of genes involved in secondary metabolism. frontiersin.org For instance, the aflatoxin biosynthesis pathway and amino acid biosynthesis were significantly upregulated in YES medium compared to YEP medium. frontiersin.org While this research primarily focuses on aflatoxin, it highlights the broader principle that media composition impacts secondary metabolism gene expression.

The this compound gene cluster genes are mainly expressed in sclerotia compared to conidia or mycelia, indicating a link between this compound production and a specific developmental stage influenced by environmental conditions and nutrient status that favor sclerotial formation. researchgate.net Additionally, studies investigating the interaction of A. flavus with different host plants, such as resistant and susceptible peanut varieties, have shown differential expression of genes related to the biosynthesis of secondary metabolites, including this compound, depending on the host environment. nih.gov This suggests that nutrient availability and other factors within the host plant environment can influence this compound production.

Table 1: Impact of nsdC Deletion on Secondary Metabolite Gene Expression in A. flavus (Illustrative based on reported trends)

| Secondary Metabolite Cluster | Effect of nsdC Deletion (Transcriptional Level) |

| This compound (Cluster 39) | Not explicitly stated in search results for nsdC, but veA, which influences this compound, is regulated by hbx1, which is influenced by nsdC. researchgate.netmdpi.comoup.com nsdC impacts global secondary metabolism. nih.govnih.gov |

| Aflatrem | Decreased Expression nih.govnih.gov |

| Penicillin | Decreased Expression nih.govjst.go.jp |

| Asparasone | Decreased Expression nih.govjst.go.jp |

| Ustiloxin B | Decreased Expression nih.govjst.go.jp |

| Aflatoxin | Decreased Production/Expression nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net |

| Cluster 5 | Altered Transcriptional Profile nih.govjst.go.jp |

| Cluster 20 | Altered Transcriptional Profile nih.govjst.go.jp |

| Cluster 41 | Altered Transcriptional Profile nih.govjst.go.jp |

| Cluster 44 | Altered Transcriptional Profile nih.govjst.go.jp |

Table 2: Influence of Environmental Factors on Secondary Metabolism in A. flavus (Illustrative based on reported trends)

| Environmental Factor | Effect on this compound Biosynthesis (Transcriptional/Production) | Related Regulatory Factors |

| Light | Downregulation of this compound cluster genes (in absence of veA) researchgate.net | VeA, Velvet complex (VeA-LaeA-VelB), LreA, LreB, FphA researchgate.netmdpi.comingentaconnect.comnih.govnih.gov |

| Oxidative Stress (e.g., H₂O₂) | Potential influence via global regulators and stress response pathways mdpi.comnih.govmurdoch.edu.auresearchgate.net | AtfB, AP-1, VeA, SakA/Hog1, MpkA nih.govresearchgate.net |

| Nutrient Availability/Media Type | This compound cluster genes mainly expressed in sclerotia; influenced by media favoring sclerotial formation. researchgate.net Differential expression of SM genes based on media composition. frontiersin.org Influenced by host environment. nih.gov | Global regulators, pathway-specific regulators frontiersin.org |

Enzymology and Mechanistic Aspects of Aflavarin Biogenesis

Proposed Biosynthetic Pathway Intermediates

The proposed biosynthetic pathway for aflavarin involves the formation of specific monomeric coumarins that serve as substrates for subsequent dimerization. nih.govnih.govasm.org

Role of Polyketide Synthase (AfvB) in Initial Chain Elongation

The initial step in this compound biosynthesis is catalyzed by the polyketide synthase (PKS) enzyme, AfvB. nih.govnih.govasm.org AfvB is considered a nonreducing polyketide synthase (NR PKS) based on the structure of this compound, which features an unsaturated cyclic system without requiring a reduction step during its formation. nih.gov Disruption of the afvB gene leads to a complete loss of coumarin biosynthesis, highlighting its essential role in generating the polyketide backbone. nih.gov AfvB catalyzes repetitive Claisen condensations, utilizing an acyl starter unit and four malonyl units, to synthesize a pentaketidic precursor, identified as 4,7-didesmethyl-siderin (also referred to as 4,7-dihydroxy-5-methylcoumarin). nih.govnih.govresearchgate.net The domain architecture of AfvB typically includes beta-ketoacyl synthase (KS), acyl transferase (AT), and malonyl coenzyme A (malonyl-CoA)-acyl carrier protein (ACP) domains, which are characteristic of fungal PKSs. nih.gov

Formation of Monomeric Coumarins (e.g., Siderin, 7-O-demethylsiderin)

Following the synthesis of the pentaketidic precursor by AfvB, O-methylation steps occur, leading to the formation of monomeric coumarins. nih.govnih.govasm.org The O-methyltransferase enzyme AfvC is involved in the O-methylation of 4,7-didesmethyl-siderin, yielding compounds such as siderin and 7-O-demethylsiderin. nih.govnih.govasm.orgresearchgate.net These monomers are recognized as important precursors in the biosynthesis of various bicoumarins. asm.org

Hydroxylation Steps Catalyzed by Putative NADH Oxidase (AfvA)

Further modification of the monomeric coumarins involves hydroxylation. nih.govasm.org The putative NADH oxidase, AfvA, is proposed to catalyze the hydroxylation of siderin and 7-O-demethylsiderin to their respective hydroxylated analogs. nih.govnih.govasm.orgresearchgate.net While deletion of afvA generally does not abolish bicoumarin biosynthesis, it leads to a decrease in the peak intensity of these metabolites and an accumulation of the monomeric coumarins siderin and 7-O-demethylsiderin, with only trace amounts of the hydroxylated monomers observed. nih.govasm.org This observation supports the role of AfvA in the hydroxylation of these intermediates. nih.govasm.org However, some studies suggest that AfvA might function as an NADPH dehydrogenase and may not directly catalyze the hydroxylation of siderin analogs. researchgate.netnih.gov

Dimerization Mechanisms

The critical step in this compound biosynthesis is the dimerization of the coumarin monomers, resulting in the characteristic bicoumarin structure. researchgate.netfrontiersin.org This dimerization occurs via an intermolecular oxidative phenol coupling reaction. researchgate.netnih.gov

Cytochrome P450 Monooxygenase (AfvE)-Mediated Oxidative Phenolic Coupling

The oxidative phenol coupling reaction that links the coumarin monomers is catalyzed by the cytochrome P450 monooxygenase, AfvE. nih.govnih.govasm.orguniprot.org AfvE is part of the this compound gene cluster and is homologous to other cytochrome P450 enzymes known to be involved in biaryl coupling reactions in bicoumarin biosynthesis, such as KtnC. researchgate.net Disruption of the afvE gene results in the abolishment of bicoumarin biosynthesis and the accumulation of monomeric coumarins, providing strong evidence for its role in the dimerization step. asm.org AfvE is a heme-containing enzyme with monooxygenase and oxidoreductase activity. uniprot.org

Regio- and Stereoselectivity of Dimerization

Oxidative phenol coupling reactions, particularly those catalyzed by cytochrome P450 enzymes like AfvE, are known to exhibit regio- and stereoselectivity. nih.govfrontiersin.org In the case of this compound, the dimerization results in a specific 3-8′ linkage between the two coumarin subunits. researchgate.net While the involvement of AfvE in this oxidative C8-C3′ coupling has been indicated by gene knockout studies, the precise in vitro enzymatic activity and the detailed catalytic mechanism of AfvE, including the specifics of its regio- and stereoselectivity in this compound formation, still require further characterization. researchgate.net The directed nature of these coupling reactions in other bicoumarin pathways is fundamentally controlled by dirigent P450 proteins. frontiersin.org

Post-Dimerization Modification Steps

Following the dimerization of coumarin monomers, which is hypothesized to occur via oxidative coupling catalyzed by enzymes like the cytochrome P450 AfvE, further modifications are necessary to yield the mature this compound molecule. researchgate.net These tailoring steps contribute to the final structure and properties of the bicoumarin.

O-Methylation by AfvC and AfvD

O-methylation is a significant post-dimerization modification in this compound biosynthesis. The afv cluster contains two genes, afvC and afvD, annotated as methyltransferases. researchgate.netresearchgate.netnih.gov AfvC is specifically described as an O-methyltransferase. nih.govnih.gov Studies involving gene deletion mutants have provided insights into the roles of these enzymes. Deletion of the afvC gene, encoding the O-methyltransferase, has been shown to completely abolish the biosynthesis of this compound, indicating its essential role in the pathway. nih.gov While both AfvC and AfvD are annotated as methyltransferases, the specific O-methylation steps catalyzed by each enzyme in the context of the dimeric intermediate require further detailed enzymatic characterization. Transcriptome analysis has shown that afvC is one of the most differentially expressed genes in the afv cluster under different conditions, suggesting its important regulatory or catalytic role. nih.gov

Other Tailoring Enzymes and Their Contributions

Beyond methylation, other enzymatic tailoring steps are likely involved in completing the biosynthesis of this compound. The afv cluster includes afvE, which encodes a cytochrome P450 monooxygenase. researchgate.netresearchgate.netnih.gov Cytochrome P450 enzymes are known to catalyze a variety of oxidative reactions, including hydroxylations and carbon-carbon bond formation, in secondary metabolism. nih.govresearchgate.net AfvE is considered a homolog of KtnC, a cytochrome P450 involved in the dimerization of 7-demethylsiderin to form P-orlandin in the biosynthesis of P-kotanin. researchgate.net The accumulation of monomeric precursors and the absence of bicoumarins in an afvE knockout mutant suggest its function in oxidative C8-C3' coupling, a crucial step in dimerization. researchgate.net While the primary role of AfvE appears to be dimerization, it is plausible that cytochrome P450s or other enzymes encoded within or outside the afv cluster could be involved in additional tailoring modifications post-dimerization, such as hydroxylations or further oxidative transformations, although specific details for this compound require further investigation. Generally, tailoring enzymes, such as monooxygenases and dehydrogenases, modify the core polyketide structure. researchgate.net

In Vitro Enzymatic Characterization Challenges and Future Directions

Characterizing the enzymatic activity of the proteins involved in this compound biosynthesis, particularly the post-dimerization tailoring enzymes like AfvC, AfvD, and AfvE, has presented challenges. While gene deletion studies have provided strong genetic evidence for the involvement of these enzymes, in vitro enzymatic characterization is crucial for understanding the precise catalytic mechanisms, substrate specificities, and reaction kinetics. researchgate.net

Challenges in in vitro characterization can include difficulty in expressing and purifying active recombinant enzymes, identifying and synthesizing the correct intermediate substrates, and establishing suitable assay conditions that mimic the cellular environment. For AfvE, specifically, the in vitro enzymatic activity and catalytic mechanism still need to be characterized. researchgate.net Overcoming these challenges is essential for a comprehensive understanding of the this compound biosynthetic pathway.

Future directions in this area include the successful heterologous expression and purification of the Afv enzymes, particularly AfvC, AfvD, and AfvE. This would enable detailed biochemical studies, including substrate binding assays, kinetic analyses, and structural determination. Collaborative efforts involving molecular biology, protein biochemistry, and analytical chemistry will be vital. Furthermore, identifying and potentially synthesizing the specific dimeric intermediates that serve as substrates for the methyltransferases and other tailoring enzymes will be critical for in vitro assays. Such studies will not only illuminate the intricacies of this compound biosynthesis but could also provide a basis for engineered production of this compound or novel bicoumarin analogs.

Structural Analogues and Derivatives of Aflavarin: Biosynthesis and Bioactivity

Identification and Characterization of Aflavarin Congeners

Research into the secondary metabolites of Aspergillus flavus has led to the identification of a family of compounds structurally related to this compound. nih.gov These compounds are primarily found in the sclerotia, which are hardened survival structures produced by the fungus. asm.org The diversity of these molecules stems from variations in the core bicoumaryl structure and includes both the final dimeric products and their monomeric building blocks. nih.govresearchgate.net

Metabolomic analyses have revealed that the this compound gene cluster is responsible for producing at least six distinct bicoumaryl analogues. nih.govresearchgate.net These compounds are dimers formed through the oxidative coupling of two coumarin monomers and share the C3-C8′ regioisomeric linkage characteristic of this compound. asm.orgnih.gov Variations among these analogues include differences in methylation and hydroxylation patterns. asm.org For instance, researchers have identified this compound derivatives that are missing a methyl group or an oxygen atom (dehydroxylated) compared to the primary this compound structure. asm.org Another identified analogue contains an additional double bond, resulting from the oxidation of a hydroxymethyl group to an aldehyde. asm.org

| Compound Name/Identifier | Molecular Formula | Key Structural Feature vs. This compound | Reference |

|---|---|---|---|

| This compound | C₂₄H₂₂O₉ | Parent structure | asm.org |

| Compound 2 | C₂₄H₂₀O₉ | Contains an additional double bond (aldehyde group) | asm.org |

| Compound 3 | C₂₃H₂₀O₉ | Lacks one methyl group | asm.org |

| Compound 4 | C₂₄H₂₂O₈ | Dehydroxylated (lacks one oxygen atom) | asm.org |

| Compound 5 | C₂₃H₂₀O₈ | Demethylated analog of Compound 4 | asm.org |

| Compound 6 | C₂₂H₁₈O₈ | Demethylated analog of Compound 5 | asm.org |

The biosynthesis of this compound and its dimeric analogues relies on the production of monomeric coumarin precursors. researchgate.net Studies have identified at least four such monomers that accumulate, particularly when the dimerization step of the biosynthetic pathway is disrupted. nih.govresearchgate.net One of the key identified monomers is siderin. asm.org A hydroxylated analogue of siderin has also been characterized. asm.org These monomeric compounds are the fundamental building blocks that undergo an intermolecular oxidative phenol coupling reaction to form the final bicoumarin structures. researchgate.net

| Compound Name/Identifier | Molecular Formula | Description | Reference |

|---|---|---|---|

| Siderin (Compound 7) | C₁₂H₁₂O₄ | Monomeric coumarin precursor | asm.org |

| Compound 8 | C₁₂H₁₂O₅ | Hydroxylated analog of siderin | asm.org |

| Compound 9 | C₁₁H₁₀O₅ | Demethylated analog of Compound 8 | asm.org |

| Compound 10 | C₁₁H₁₀O₄ | Demethylated analog of Siderin | asm.org |

Naturally Occurring Bicoumaryl Analogs

Genetic Basis for Analog Diversity within the afv Cluster

The structural diversity of this compound and its congeners is directly rooted in the genetic architecture of the biosynthetic gene cluster (BGC) responsible for their production, known as the afv cluster (or cluster 39). asm.org This cluster contains a set of genes whose sequential and sometimes combinatorial action builds and modifies the final molecules. The afv cluster in A. flavus comprises five core genes. asm.orgresearchgate.netnih.gov

The generation of diverse analogues is a result of the function of the "tailoring" enzymes encoded within the cluster. Gene deletion studies have been instrumental in elucidating these functions. For example, the disruption of the afvE gene, which encodes the cytochrome P450 monooxygenase, halts the dimerization process. researchgate.netnih.gov This leads to the abolishment of bicoumarin production and a significant accumulation of the monomeric coumarin precursors. asm.orgresearchgate.net Similarly, knocking out genes like afvC or afvD, the methyltransferases, results in the production of demethylated analogues of this compound. nih.gov This genetic evidence demonstrates that the diversity of this compound-related compounds is not random but is a direct consequence of the specific enzymatic functions encoded by the afv gene cluster.

| Gene Name | ORF Name | Enzyme Type | Putative Function | Reference |

|---|---|---|---|---|

| afvA | AFLA_108540 | NADH oxidase | Involved in oxidation-reduction reactions. | asm.orgresearchgate.net |

| afvB | AFLA_108550 | Polyketide Synthase (PKS) | Catalyzes the formation of the initial polyketide backbone from precursor molecules. | researchgate.net |

| afvC | AFLA_108560 | O-methyltransferase | Adds a methyl group to a hydroxyl group on the coumarin structure. | asm.orgresearchgate.net |

| afvD | AFLA_108570 | Methyltransferase | Adds a methyl group to the coumarin structure. | asm.orgresearchgate.net |

| afvE | AFLA_108580 | Cytochrome P450 monooxygenase | Catalyzes the critical oxidative C-C coupling of two monomeric precursors to form the bicoumarin structure. | researchgate.netuniprot.org |

Comparative Biological Activities of this compound and its Derivatives

The structural variations among this compound and its related compounds, particularly the aflavinines, translate into a range of biological activities. These metabolites are believed to play a key ecological role, primarily as defensive agents for the fungal sclerotia. researchgate.net

A primary reported function for this compound and related aflavinines is their anti-insectan activity. ajchem-b.comkib.ac.cn These compounds are selectively produced in the sclerotia, which are often encountered and consumed by fungivorous insects. ajchem-b.comkib.ac.cn Early studies identified this compound and β-aflatrem as novel anti-insectan metabolites from the sclerotia of Aspergillus flavus. researchgate.netresearchgate.net

Different aflavinine derivatives exhibit varying levels of potency against different insects. For example, four anti-insectan aflavinine derivatives (20,25-Dihydroxy aflavinine, 20-Hydroxy aflavinine, 24,25-Dehydro-10,11-dihydro-20-hydroxy aflavinine, and 10,11-Dihydro-11,12-dehydro-20-hydroxy aflavinine) were isolated from A. flavus sclerotia and showed antifeedant activity against the common crop insect Carpophilus hemipterus. ajchem-b.comresearchgate.net Another aflavinine analogue, 10,23-dihydro-24,25-dehydroaflavinine, when tested at high concentrations, caused a significant reduction in weight gain in the corn earworm (Helicoverpa zea) and a reduced feeding rate in C. hemipterus. asm.org This suggests that these compounds serve as a chemical defense mechanism, deterring predation on the fungus's survival structures. asm.org

Beyond their anti-insectan properties, aflavinine-type compounds have been investigated for other bioactivities. Some analogues have been reported to possess mild antibacterial activity. asm.org Furthermore, research has uncovered antiviral potential in related structures. ajchem-b.comresearchgate.net Tubingensin A, a carbazole alkaloid isolated from the sclerotia of Aspergillus tubingensis and structurally related to the aflavinine family, was found to exhibit potent in vitro antiviral activity against type 1 herpes simplex virus. ajchem-b.com More recent studies on aflavinine analogues isolated from an endophytic A. flavus strain identified a compound with significant inhibitory activity against α-glucosidase, an enzyme relevant to carbohydrate metabolism. nih.gov Another compound from the same study showed a strong binding affinity for the Niemann-Pick C1-Like 1 (NPC1L1) protein, a target for cholesterol absorption inhibitors. nih.gov These findings suggest that the broader family of aflavinine-related structures may have a wider range of biological effects than just anti-insectan activity. researchgate.netnih.gov

Differential Anti-Insectan Potencies

Synthetic Approaches to this compound Analogues for Structure-Activity Relationship Studies

The exploration of structural analogues and derivatives of naturally occurring bioactive compounds is a cornerstone of medicinal chemistry and drug discovery. For this compound, a bicoumarin with noted anti-insectan properties, the synthesis of novel analogues is crucial for conducting detailed structure-activity relationship (SAR) studies. nih.govscienceopen.com Such studies aim to delineate the specific structural features of the molecule responsible for its biological effects, with the ultimate goal of designing new compounds with enhanced potency, selectivity, or improved physicochemical properties. While the biosynthesis of this compound and its natural derivatives within Aspergillus flavus has been elucidated, laboratory chemical synthesis provides a more flexible platform to introduce a wider array of modifications that are not accessible through biological pathways. nih.govfrontiersin.org

Strategies for Modifying the Bicoumarin Core

The chemical architecture of this compound, characterized by a C3-C8' linked bicoumarin core, presents a complex but versatile scaffold for synthetic modification. Strategies for creating analogues would logically focus on several key areas of the molecule, drawing inspiration from established synthetic methodologies for coumarin and bis-coumarin compounds. researchgate.net

Key synthetic strategies would include:

Modification of Substituents on the Benzene Rings: The this compound molecule contains four methoxy groups and a hydroxymethyl group distributed across its two benzopyrone units. Standard synthetic reactions could be employed to alter these functionalities. For example, demethylation could yield hydroxyl groups, which could then serve as handles for introducing a variety of other groups through etherification or esterification. The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, or replaced with other alkyl or functionalized chains. SAR studies on other coumarins have shown that the nature and position of substituents on the aromatic ring significantly influence bioactivity. scienceopen.comsci-hub.se

Alteration of the Pyranone Ring: The lactone ring is a defining feature of coumarins. Synthetic approaches could involve reactions to open the lactone ring, or to introduce substituents at the C3 or C4 positions. Methodologies like the Perkin, Knoevenagel, or Pechmann condensation are fundamental in coumarin synthesis and could be adapted to build novel monomeric coumarin precursors before dimerization. tandfonline.com For instance, introducing different groups at the C3 or C4 position of the coumarin scaffold has been shown to be a viable strategy for modulating the biological properties of the resulting compounds. nih.gov

Varying the Dimerization Linkage: this compound is a C3-C8' linked bicoumarin. A significant synthetic challenge and a key opportunity for generating diversity would be to synthesize analogues with different linkages between the two coumarin units. Oxidative phenol coupling reactions, which are key in the biosynthesis, can be mimicked in the lab using various reagents to potentially achieve different regioselectivities, linking the monomers through alternative positions (e.g., C6-C6', C8-C8'). frontiersin.org The development of catalysts that can control the regio- and stereo-selectivity of such coupling reactions is an active area of research. researchgate.net

Evaluation of Novel Analogues for Enhanced Bioactivity

Once a library of synthetic this compound analogues is created, a systematic evaluation of their biological activity is required to establish SAR. This process involves screening the novel compounds in a panel of relevant bioassays.

The primary bioactivity of this compound is its anti-insectan effect, particularly as an antifeedant against the fungivorous beetle Carpophilus hemipterus. ajchem-b.com Therefore, the initial screening of new analogues would logically focus on this activity.

| Compound Class | Modification Strategy | Potential Bioactivity to Evaluate | Rationale / Example from Literature |

| This compound Analogues | Modification of ring substituents (e.g., hydroxyl, methoxy groups) | Anti-insectan, Antifungal, Antioxidant | The number and position of hydroxyl groups on the coumarin core are known to be critical for antioxidant activity. tandfonline.com SAR studies on other coumarins show substituent changes drastically alter antifungal potency. nih.gov |

| Bicoumarin Isomers | Altering the C-C linkage between coumarin units | Anti-insectan, Anti-HIV, Anticancer | The spatial arrangement of the two coumarin rings can influence how the molecule interacts with biological targets. Different linkages could lead to entirely new pharmacological profiles, as seen in other classes of dimeric natural products. nih.gov |

| Simplified Monomers | Synthesis of the individual coumarin units that form this compound | Antifungal, Antibacterial | Often, the monomeric precursors of complex natural products possess their own distinct bioactivities. frontiersin.org Evaluating these would help determine if the dimeric structure is essential for the observed effects. |

| Hybrid Molecules | Fusing the this compound scaffold with other pharmacophores (e.g., chalcones, triazoles) | Broad-spectrum antimicrobial, Anticancer | Molecular hybridization is a common strategy to create compounds with dual modes of action or enhanced potency. nih.gov |

The evaluation process would begin with in vitro assays. For anti-insectan activity, this could involve feeding assays where insects are presented with treated and untreated food sources, and consumption is measured. For broader screening, analogues would be tested for other potential bioactivities commonly associated with coumarins, such as antifungal, antibacterial, antioxidant, and anticancer effects. mdpi.comagriculturejournals.cz

Compounds that show promising activity in initial screens (hits) would be subjected to more detailed analysis to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). nih.gov For example, in antifungal testing, the minimum inhibitory concentration (MIC) against a panel of relevant fungal strains, including Aspergillus species, would be determined. nih.gov

The data from these assays would be compiled to build a structure-activity relationship model. This model would correlate specific structural modifications with changes in biological activity, providing a rational basis for the design of a next generation of analogues with potentially superior properties for applications in agriculture or medicine. scienceopen.com

Advanced Methodologies for Aflavarin Research

Genomic and Transcriptomic Approaches

Genomic and transcriptomic studies have been fundamental in identifying the genetic blueprint for aflavarin production and understanding its expression.

Whole-Genome Sequencing and Annotation for Gene Cluster Identification

The advent of whole-genome sequencing has enabled the identification of secondary metabolite gene clusters within fungal genomes. nih.govresearchgate.net In Aspergillus flavus, in silico analysis of its genome sequence predicted the existence of at least 56 secondary metabolite gene clusters. nih.gov Through this approach, the gene cluster responsible for this compound biosynthesis, designated as cluster 39, was identified. nih.gov This cluster was found to be present in both S- and L-morphotype strains of A. flavus. nih.gov

Comparative genomics has further revealed that the this compound gene cluster is conserved across different Aspergillus species. nih.gov The cluster comprises five essential genes: afvA (putative NADH oxidase), afvB (polyketide synthase), afvC (O-methyltransferase), afvD (methyltransferase), and afvE (cytochrome P450 monooxygenase). nih.govuniprot.org The identification of these genes has provided a roadmap for understanding the enzymatic steps involved in constructing the this compound molecule. researchgate.net

| Gene Name | ORF Name | Putative Function |

| afvA | AFLA_108540 | NADH oxidase |

| afvB | AFLA_108550 | Polyketide Synthase (PKS) |

| afvC | AFLA_108560 | O-methyltransferase |

| afvD | AFLA_108570 | Methyltransferase |

| afvE | AFLA_108580 | Cytochrome P450 monooxygenase |

RNA Sequencing (RNA-Seq) and Microarray Analysis for Gene Expression Profiling

Transcriptomic techniques such as RNA sequencing (RNA-Seq) and microarray analysis have been crucial in deciphering the expression patterns of the this compound gene cluster. nih.govnih.govscienceopen.comrna-seqblog.com These studies have demonstrated that the expression of the this compound cluster is not constitutive but is instead tightly regulated. A key finding from transcriptome analysis is that the expression of cluster 39 genes is significantly influenced by the global regulatory gene veA. nih.govasm.org In the absence of a functional veA gene, the five genes within the this compound cluster are downregulated. nih.gov

Furthermore, transcriptomic data has revealed that the this compound gene cluster is predominantly expressed in sclerotia, which are hardened survival structures of the fungus, as compared to mycelia or conidia. nih.govresearchgate.net This developmental stage-specific expression suggests a specialized role for this compound in the fungal life cycle. The expression of the this compound cluster has also been shown to be affected by other transcriptional regulators, such as hbx1, and may be subject to regulatory cross-talk with other secondary metabolite clusters. jst.go.jpoup.com

Functional Genomics through Gene Deletion and Overexpression Studies (e.g., CRISPR-Cas9)

Functional genomics, employing targeted gene deletion and overexpression techniques, has been instrumental in validating the roles of the genes within cluster 39. jst.go.jp The development of tools like CRISPR-Cas9 has revolutionized the ability to perform precise genome editing in fungi. ifom.eufrontiersin.orgpku.edu.cn

Gene knockout studies in A. flavus have provided definitive evidence for the involvement of cluster 39 in this compound biosynthesis. jst.go.jp For instance, the deletion of the afvC gene, which encodes an O-methyltransferase, completely abolished the production of the monomeric coumarin precursors required for this compound synthesis. asm.orgjst.go.jp Similarly, the disruption of the afvE gene, encoding a cytochrome P450 monooxygenase, resulted in the accumulation of these monomeric precursors and a loss of the final bicoumarin product, confirming its role in the crucial dimerization step. researchgate.netjst.go.jp These targeted genetic modifications, combined with subsequent chemical analysis, provide a powerful strategy for linking genes to their metabolic products.

Metabolomic Profiling for Compound Identification and Quantification

Metabolomic approaches are essential for the detection, identification, and quantification of this compound and its related analogs from fungal extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Detection and Dereplication

Liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone technique for analyzing the complex mixture of secondary metabolites produced by fungi. belspo.belcms.cz This highly sensitive method allows for the detection and dereplication (rapid identification of known compounds) of this compound in crude extracts. researchgate.netfrontiersin.org In studies of A. flavus, LC-MS analyses, often using high-resolution mass analyzers like the Orbitrap, have been used to compare the metabolic profiles of wild-type strains with genetically modified strains (e.g., veA mutants or afv cluster gene knockouts). nih.govasm.org

This comparative metabolomics approach has been successful in correlating the presence of this compound and its derivatives with the expression of gene cluster 39. frontiersin.org this compound and its isomers can be distinguished based on their distinct retention times and mass-to-charge ratios (m/z) during LC-MS analysis. The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide further structural information, confirming the identity of the compounds. frontiersin.orgmdpi.com

| Compound | Molecular Formula | [M+H]+ (m/z) |

| This compound | C24H22O9 | 455.1336 |

| Leporin A | C21H23NO5 | 366.2078 |

| Leporin B | C20H21NO5 | 352.1905 |

| Leporin C | C19H21NO5 | 336.1968 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Analogs

While LC-MS/MS is excellent for detection and identification of known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the complete structural elucidation of novel natural products. analis.com.myrsc.org When new this compound-related compounds or other novel metabolites are isolated, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are employed to determine their precise chemical structure, including stereochemistry. mdpi.comresearchgate.netnih.gov

For example, NMR has been used to characterize various bicoumarins and related polyketides from Aspergillus species. mdpi.com The detailed analysis of chemical shifts and coupling constants allows for the unambiguous assignment of the atomic connectivity and three-dimensional arrangement of the molecule. analis.com.mymdpi.com This level of structural detail is crucial for understanding the biosynthetic transformations occurring within the this compound pathway and for characterizing the full chemical diversity generated by the fungus. mdpi.com

Bioinformatic Tools for Secondary Metabolite Gene Cluster Prediction

The discovery and characterization of the genetic machinery behind this compound production have been significantly accelerated by the use of specialized bioinformatic tools. These computational approaches allow researchers to mine fungal genomes for secondary metabolite biosynthetic gene clusters (BGCs), which are responsible for producing a vast array of natural products.

SMURF and antiSMASH for Genomic Mining

Genome mining of Aspergillus flavus has been instrumental in identifying the genetic locus responsible for this compound biosynthesis. nih.gov Two of the most prominent bioinformatic tools utilized for this purpose are the Secondary Metabolite Unique Regions Finder (SMURF) and the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH). nih.govcranfield.ac.uknih.gov

Initial in silico analysis of the A. flavus genome using the SMURF algorithm predicted the existence of 55 secondary metabolite gene clusters. nih.gov Subsequent transcriptomic analyses, particularly those comparing wild-type strains with mutants lacking the global regulatory gene veA, led to the identification of cluster 39 as the BGC for this compound. nih.govasm.org This was later corroborated by other studies. cranfield.ac.uk The antiSMASH tool, which often provides a more comprehensive prediction of BGCs, has also been used to analyze the secondary metabolic potential of A. flavus and related species, further confirming the presence and composition of the this compound cluster. cranfield.ac.uknih.govoup.com

SMURF analysis specifically predicted that the this compound cluster (cluster 39) contains a core polyketide synthase (PKS) gene, afvB, along with several modifying enzymes essential for the biosynthesis of the final bicoumarin structure. nih.govasm.org

Table 1: Genes Identified in the this compound Biosynthetic Gene Cluster (Cluster 39)

| Gene ID (Locus Tag) | Gene Name | Putative Function | Reference |

|---|---|---|---|

| AFLA_108540 | afvA | NADH oxidase | cranfield.ac.ukasm.org |

| AFLA_108550 | afvB | Polyketide Synthase (PKS) | nih.govcranfield.ac.ukasm.org |

| AFLA_108560 | afvC | O-methyltransferase | cranfield.ac.ukasm.org |

| AFLA_108570 | afvD | Methyltransferase | cranfield.ac.ukasm.org |

| AFLA_108580 | afvE | Cytochrome P450 monooxygenase | cranfield.ac.ukasm.org |

This table details the genes within the this compound biosynthetic gene cluster (cluster 39) of Aspergillus flavus and their predicted functions based on genomic and transcriptomic analyses.

Gene Co-expression Network Analysis and Gene Ontology Enrichment Analysis

Gene co-expression network analysis is a powerful systems biology approach used to identify groups of genes that are transcriptionally coordinated across different conditions. This method has been crucial in linking the this compound BGC to specific regulatory networks and developmental processes in A. flavus.

Transcriptome studies using microarrays have revealed that the five genes within cluster 39 are co-regulated and their expression is highly dependent on the master regulatory gene veA. nih.govasm.org The absence of a functional veA gene leads to a significant downregulation of all genes in the this compound cluster. nih.govasm.org This co-expression pattern is particularly pronounced in sclerotia, the hardened survival structures of the fungus, indicating a specialized role for this compound in this tissue. nih.govasm.org Further studies have shown that another transcriptional regulator, hbx1, also influences the expression of the this compound cluster genes; its disruption leads to their downregulation. oup.comoup.com

Gene Ontology (GO) enrichment analysis is used to functionally categorize large sets of genes, such as those found to be differentially expressed in transcriptome studies. nih.govgeneontology.org In the context of this compound research, GO analysis of veA-dependent genes in A. flavus showed enrichment for broad functional categories, including "ion binding" (GO:0043167), which encompasses many enzymes involved in secondary metabolism. nih.gov This supports the role of veA as a global regulator of secondary metabolism, including the production of this compound.

In Vitro and In Vivo Model Systems for Biological Activity Assessment

A combination of laboratory-based culture systems and biological assays is essential for producing this compound and evaluating its ecological functions.

Fungal Culture Systems for this compound Production

This compound is primarily produced within the sclerotia of A. flavus. nih.gov Therefore, laboratory culture conditions are optimized to promote the formation of these structures. Various culture media have been employed for this purpose, including Wickerham medium, Glucose Minimum Medium with sorbitol (GMM-S), and 2x V8 agar. nih.govasm.org

Table 2: Fungal Culture Conditions for this compound Production

| Medium | Incubation Conditions | Key Observation | Reference |

|---|---|---|---|

| Wickerham Medium | 30°C for 8 days in the dark | Promotes sclerotia formation for metabolite extraction. | nih.govasm.org |

| GMM-S Agar | 30°C for 5-8 days in the dark | Used for sclerotia quantification and mycelial separation. | nih.govasm.org |

| 2x V8 Agar | 30°C in the light | General culture and conidia collection. | nih.govasm.org |

| YGT Medium | 30°C with agitation | Used for initial mycelial growth before transfer to solid media. | nih.gov |

This table summarizes various culture media and conditions used in the research of Aspergillus flavus for the production of this compound, which is primarily found in sclerotia.

The production of this compound is closely linked to sclerotial development, which is influenced by environmental factors such as pH and nitrogen source. apsnet.org Studies have shown that acidic conditions in ammonium-based media can inhibit sclerotial formation while increasing the production of other secondary metabolites like aflatoxins. apsnet.org Conversely, conditions that support robust sclerotial growth are conducive to this compound accumulation. nih.govapsnet.org For extraction, sclerotia are typically harvested from solid cultures, ground, and extracted with organic solvents like ethyl acetate and acetone. asm.org

Insect Bioassays for Antifeedant and Anti-Insectan Activity

The ecological significance of this compound is largely attributed to its role in chemical defense. Insect bioassays are critical for demonstrating and quantifying these defensive properties. Research has shown that this compound possesses potent antifeedant activity, deterring insects from consuming fungal tissues. acs.orgchemfaces.comresearchgate.net

The primary model organism used to test this compound's antifeedant properties is the fungivorous dried fruit beetle, Carpophilus hemipterus. acs.orgchemfaces.comresearchgate.net In laboratory assays, extracts from A. flavus sclerotia containing this compound were shown to significantly deter feeding by both adult and larval stages of this beetle. acs.org